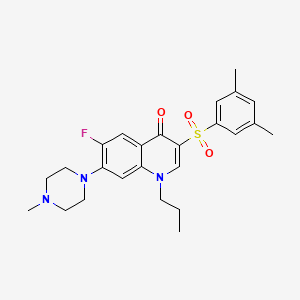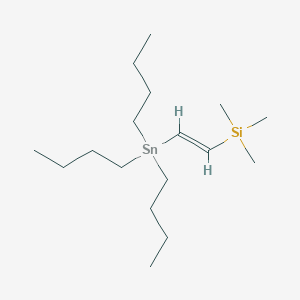
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's relevance stems from its unique structure, offering avenues for studying its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of structurally related compounds involves condensation reactions, cyclization, and nucleophilic substitution. For example, one study reported the synthesis of a molecule by condensation of cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). Another approach for synthesizing morpholine derivatives involved a green synthetic method from commercially available precursors through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. These studies reveal the compound's conformation and the arrangement of molecules in the solid state, dominated by hydrogen bonds (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide derivatives typically include cyclocondensation, nucleophilic substitution, and reactions with secondary amines to yield new derivatives with varied biological activities. For instance, cyclocondensation of specific precursors under mild conditions afforded novel derivatives characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental methods, including thermal analysis and crystallography studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in drug design and material science. Molecular docking and density functional theory (DFT) studies provide insights into the compound's binding affinity and interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents (Zhou et al., 2021).
科学的研究の応用
Chemistry and Biochemistry of Nitrogen Heterocycles
Nitrogen heterocycles are crucial in medicinal chemistry, given their prevalence in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a significant proportion contains nitrogen heterocycles, highlighting their importance in drug development (Vitaku, Smith, & Njardarson, 2014). This underscores the potential of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide in pharmaceutical applications, given its morpholine and pyrimidinyl moieties, which are common in bioactive molecules.
Drug-Delivery Systems
Cyclodextrin-based nanosponges represent a frontier in drug-delivery technology, offering a platform for improving solubility, modifying drug-release profiles, and enhancing the bioavailability of pharmaceutical compounds (Boczar & Michalska, 2022). Compounds like N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide, with specific functional groups, could potentially form inclusion complexes with cyclodextrins, indicating their utility in creating more effective and targeted drug delivery systems.
Anticarcinogenic Properties and Toxicity
The study of organotin(IV) complexes has revealed significant anticarcinogenic and toxic properties, with the structure of the organotin moiety playing a critical role in the biological activity of these compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018). Although not directly related, the research on such compounds highlights the ongoing interest in developing new cancer therapies based on novel chemical structures. N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide could, by analogy, serve as a scaffold for synthesizing new compounds with potential anticancer activities.
Ethylene Action Inhibition in Plant Physiology
1-Methylcyclopropene (1-MCP) is known for its role as an ethylene action inhibitor, with significant implications for extending the shelf life of fruits and vegetables by delaying ripening and senescence processes (Blankenship & Dole, 2003). While N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is structurally distinct from 1-MCP, the presence of a cyclopropane ring suggests potential for research into similar applications in agriculture or postharvest technology.
特性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(10-1-2-10)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,1-2,5-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXJRWFNTHAIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)


![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)

